

Kdoam-25 Citrate: A Technical Guide to a Selective KDM5 Inhibitor

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Compound of Interest

Compound Name: *Kdoam-25 citrate*

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This document provides an in-depth technical overview of **Kdoam-25 citrate**, a potent and highly selective inhibitor of the KDM5 family of histone lysine demethylases. The KDM5 enzyme family, which acts as epigenetic regulators by removing methyl groups from histone H3 at lysine 4 (H3K4), plays a crucial role in gene expression, proliferation, and differentiation.[1][2][3] Dysregulation of KDM5 activity is implicated in various diseases, particularly cancer, making these enzymes attractive therapeutic targets.[4][5][6] **Kdoam-25 citrate** has emerged as a critical chemical probe for studying KDM5 biology and as a potential starting point for therapeutic development.

Data Presentation: Quantitative Analysis

The inhibitory activity and cellular effects of **Kdoam-25 citrate** have been quantified across various assays. The following tables summarize this key data.

Table 1: Biochemical Inhibitory Potency of **Kdoam-25 Citrate** against KDM5 Isoforms

| Target | IC50 (nM) |
|--------|-----------|
| KDM5A | 71 |
| KDM5B | 19 |
| KDM5C | 69 |
| KDM5D | 69 |

Data sourced from biochemical assays.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Table 2: Cellular Activity and Efficacy of **Kdoam-25 Citrate**

| Assay Type | Cell Line | Parameter | Value (μM) | Notes |
|---------------------------------|-----------------------------|-----------|------------|---|
| Cellular Demethylase Inhibition | HeLa (KDM5B Overexpression) | EC50 | ~50 | Measured by immunofluorescence for H3K4me3 levels. [1] [2] |
| Cell Viability | MM1S (Multiple Myeloma) | IC50 | ~30 | Effect observed after a 5-7 day incubation period. [7] [8] [10] |

Table 3: Selectivity Profile of Kdoam-25

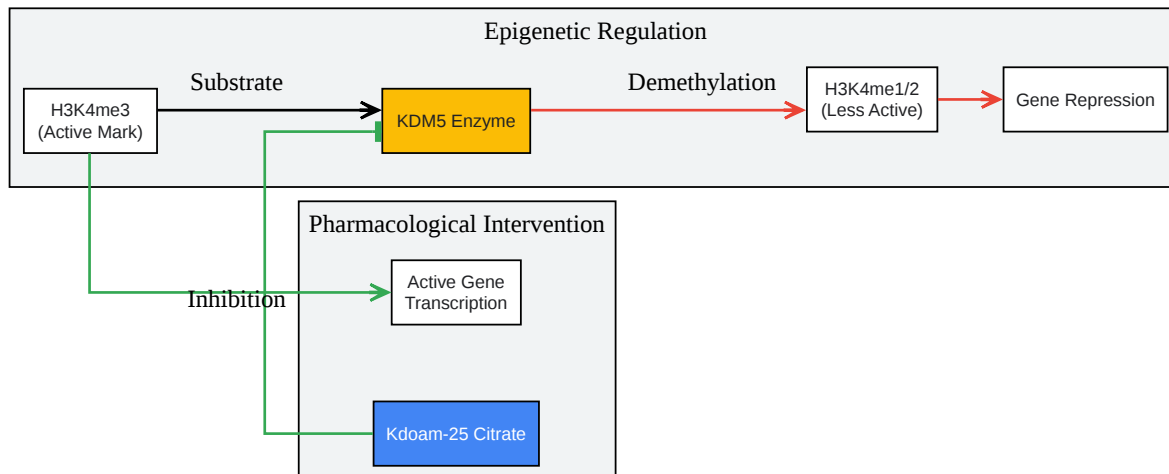
| Target Class | Activity |
|-----------------------------------|--|
| Other 2-OG Oxygenase Sub-families | Highly selective; no significant inhibition below 4.8 μM. [10] |
| Panel of 55 Receptors and Enzymes | No significant off-target activity observed. [1] [2] |

Mechanism of Action and Signaling

KDM5 enzymes are Fe(II) and 2-oxoglutarate (2-OG)-dependent oxygenases that demethylate trimethylated and dimethylated H3K4 (H3K4me3/2), epigenetic marks generally associated with active gene transcription.[3][4] By removing these marks, KDM5 proteins contribute to transcriptional repression.

Kdoam-25 citrate functions as a potent inhibitor of this process. It acts as a partial competitor of the co-substrate 2-OG, binding within the enzyme's active site.[1] Its high selectivity for the KDM5 family is attributed to a unique interaction, where the inhibitor's carboxamide forms an inverse hydrogen bond with the residue Y425 in the KDM5B active site.[10][11]

Inhibition of KDM5 by Kdoam-25 leads to a global increase in H3K4me3 levels, particularly at transcriptional start sites.[1][7] This prevents the silencing of KDM5 target genes, resulting in significant cellular consequences, including impaired cancer cell proliferation and cell cycle arrest.[1][7]

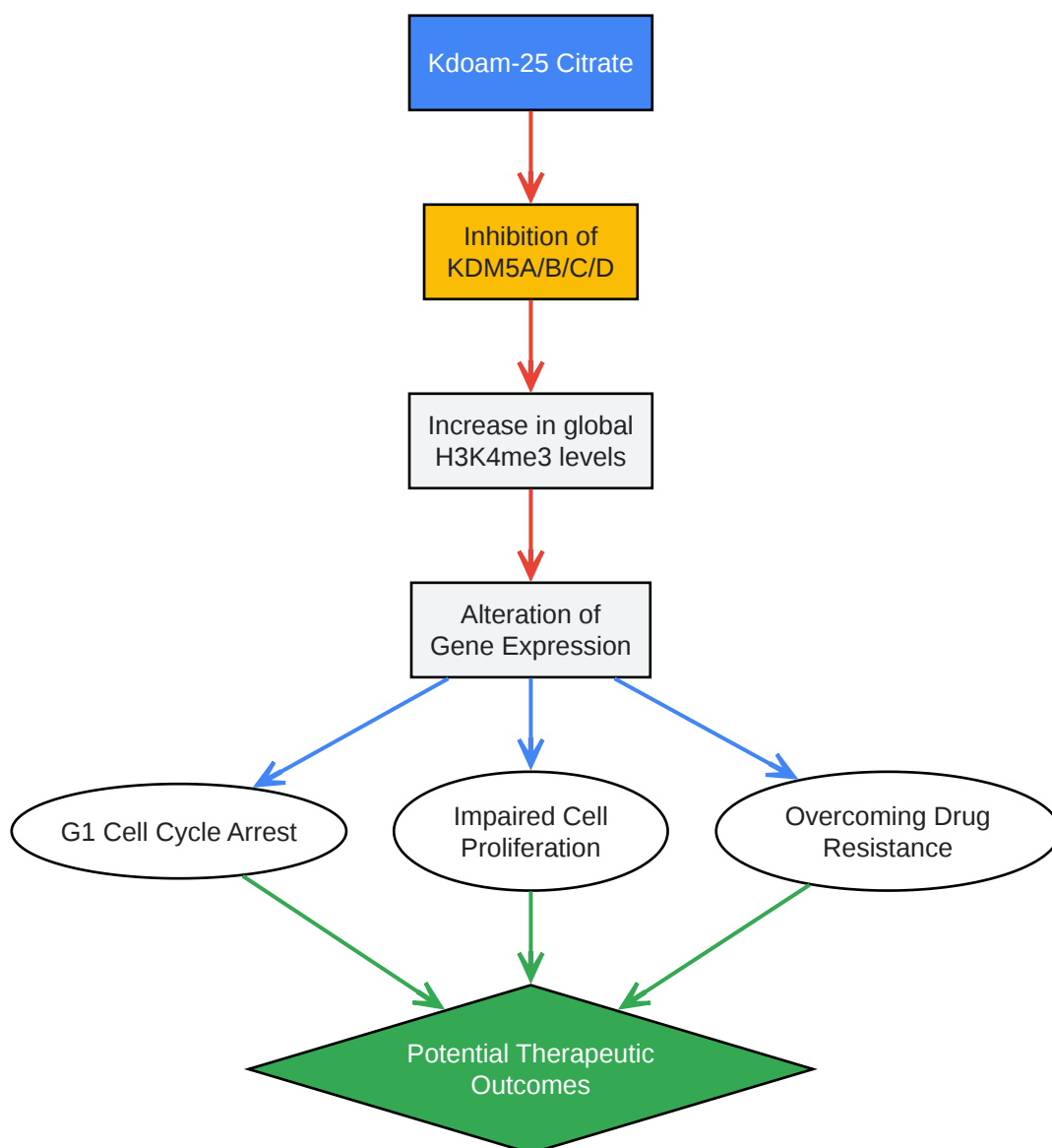


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Caption: KDM5 inhibition by **Kdoam-25 citrate** prevents H3K4me3 demethylation.

Cellular and Therapeutic Implications

Treatment of cancer cells with **Kdoam-25 citrate** has demonstrated significant anti-proliferative effects. In MM1S multiple myeloma cells, the inhibitor impairs viability and induces a G1 cell-cycle arrest.[1][7] Furthermore, Kdoam-25 has shown potential in overcoming therapeutic resistance. In uveal melanoma models, it robustly inhibited the viability of cell lines resistant to MEK inhibitors.[12][13] This effect is linked to its ability to modulate H3K4me3 and H3K27ac levels.[12][13] The KDM5 family also plays a role in regulating the immune response, in part by suppressing STING expression, suggesting another avenue for therapeutic intervention with inhibitors like Kdoam-25.[14]



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Caption: Logical flow from biochemical inhibition to potential therapeutic outcomes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of KDM5 inhibitors. The following are representative protocols based on published studies involving Kdoam-25.

Biochemical IC₅₀ Determination via Enzymatic Assay

This protocol determines the concentration of **Kdoam-25 citrate** required to inhibit 50% of KDM5 enzymatic activity in vitro.

- Materials:
 - Recombinant human KDM5B catalytic domain.
 - Biotinylated histone H3 peptide substrate (e.g., ARTKQTARK(me3)STGGKAPRKQLA).
 - Cofactors: Fe(II) (as (NH₄)₂Fe(SO₄)₂·6H₂O), 2-Oxoglutarate (2-OG), L-ascorbic acid.
 - Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA).
 - **Kdoam-25 citrate** serial dilutions.
 - Detection reagents (e.g., AlphaScreen™ GSH acceptor beads, Streptavidin donor beads).
 - 384-well microplate.
- Procedure:
 - Prepare a master mix of KDM5B enzyme, Fe(II), and H3 peptide in assay buffer.
 - Dispense the enzyme mix into the wells of a 384-well plate.
 - Add serial dilutions of **Kdoam-25 citrate** or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.
 - Initiate the demethylation reaction by adding a mix of 2-OG and ascorbic acid.

- Incubate the reaction for a defined period (e.g., 30 minutes) at room temperature.
- Stop the reaction by adding a detection mix containing AlphaScreen™ beads.
- Incubate in the dark for 1 hour to allow for signal development.
- Read the plate on an appropriate plate reader (e.g., EnVision).
- Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cellular H3K4me3 Quantification via Immunofluorescence

This assay visually confirms the ability of Kdoam-25 to inhibit KDM5 activity within a cellular context, leading to an increase in H3K4me3 levels.

- Materials:
 - HeLa cells.
 - Expression vector for FLAG-tagged KDM5B.
 - Transfection reagent.
 - **Kdoam-25 citrate.**
 - Fixative: 4% Paraformaldehyde (PFA).
 - Permeabilization Buffer: 0.25% Triton X-100 in PBS.
 - Blocking Buffer: 1% BSA in PBS.
 - Primary Antibodies: Anti-FLAG (mouse), Anti-H3K4me3 (rabbit).
 - Secondary Antibodies: Alexa Fluor 594 anti-mouse (red), Alexa Fluor 488 anti-rabbit (green).

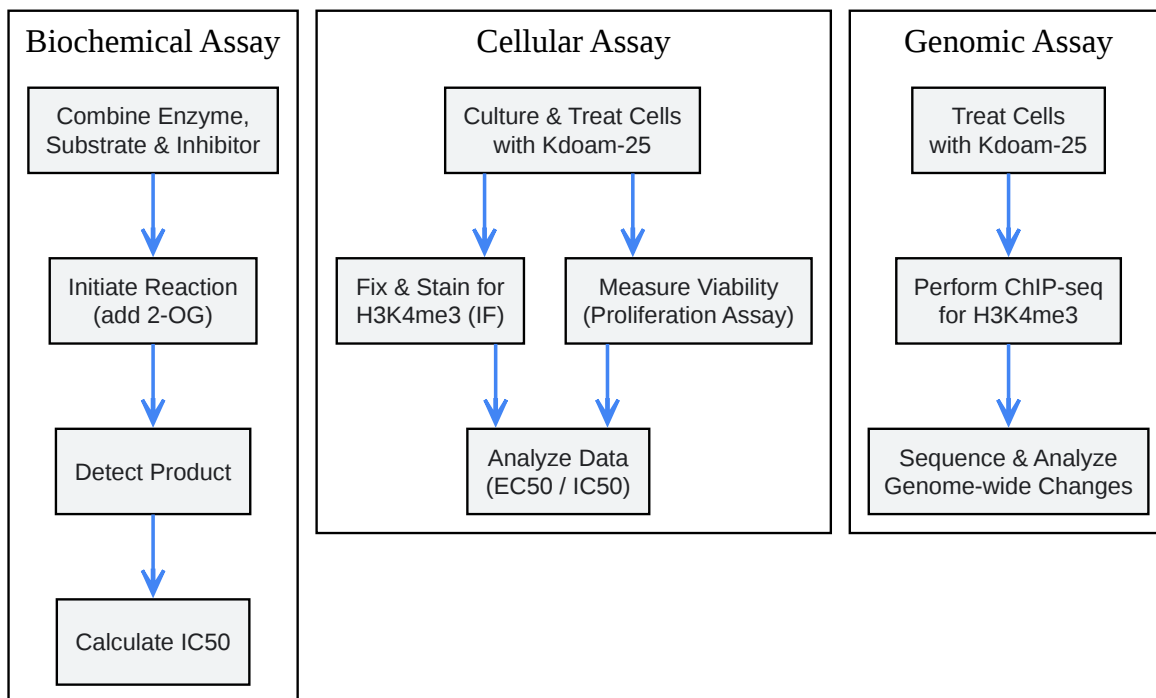
- Nuclear Stain: DAPI (blue).
- Procedure:
 - Seed HeLa cells on coverslips in a 24-well plate.
 - Transfect cells with the FLAG-KDM5B plasmid.
 - After 24 hours, treat the cells with various concentrations of **Kdoam-25 citrate** for another 24 hours.
 - Wash cells with PBS and fix with 4% PFA for 15 minutes.
 - Permeabilize the cells for 10 minutes.
 - Block non-specific binding for 1 hour at room temperature.
 - Incubate with primary antibodies (anti-FLAG and anti-H3K4me3) overnight at 4°C.
 - Wash and incubate with fluorescently-labeled secondary antibodies and DAPI for 1 hour.
 - Mount coverslips onto slides and image using a fluorescence microscope.
 - Quantify the H3K4me3 signal intensity in FLAG-positive (transfected) cells compared to non-transfected cells across different treatment concentrations.

Cell Proliferation Assay

This protocol measures the effect of **Kdoam-25 citrate** on the growth and viability of cancer cells over time.

- Materials:
 - MM1S (multiple myeloma) cells.
 - Complete culture medium (e.g., RPMI-1640 + 10% FBS).
 - **Kdoam-25 citrate** serial dilutions.

- 96-well cell culture plates.
- Cell viability reagent (e.g., Cell Counting Kit-8 (CCK8) or CellTiter-Glo®).
- Procedure:
 - Seed MM1S cells at a low density in a 96-well plate.
 - Add serial dilutions of **Kdoam-25 citrate** to the wells. Include a DMSO-only control.
 - Incubate the plate for 5 to 7 days, as the effect of Kdoam-25 on proliferation is delayed.[\[7\]](#)
[\[10\]](#)
 - At the end of the incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
 - Incubate for 1-4 hours.
 - Measure the absorbance or luminescence using a microplate reader.
 - Normalize the data to the DMSO control and plot the dose-response curve to determine the IC50 value.



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Caption: Workflow for biochemical, cellular, and genomic evaluation of Kdoam-25.

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